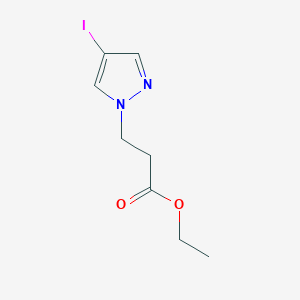

ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Description

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1338999-67-9) is a synthetic pyrazole derivative with a propanoate ester backbone and an iodine substituent at the 4-position of the pyrazole ring. Its molecular formula is C₈H₁₁IN₂O₂, and it is primarily utilized in pharmaceutical and agrochemical research due to the versatility of the pyrazole scaffold . Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name |

ethyl 3-(4-iodopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMTVRXZJHHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics, particularly the presence of the iodine atom within a pyrazole ring. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of CHIO and a molecular weight of approximately 294.09 g/mol. The compound features an ethyl propanoate moiety attached to a pyrazole ring substituted with an iodine atom, which enhances its reactivity and potential for further functionalization compared to other halogenated derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with ethyl 3-bromopropanoate. This reaction is generally performed under basic conditions using potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product while minimizing side reactions.

Pharmacological Properties

Compounds containing pyrazole rings have been associated with various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit certain enzymatic activities, making it a candidate for antimicrobial applications. The specific mechanisms of action are still under investigation but could involve interference with metabolic pathways in microorganisms.

- Anticancer Potential : The compound's structural similarity to known anticancer agents raises its potential as an inhibitor of cancer cell proliferation. Research indicates that pyrazole derivatives can interact with molecular targets involved in tumor growth and survival, such as heat shock protein 90 (HSP90), which plays a crucial role in stabilizing oncogenic proteins .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics. Interaction studies have shown that it may act as an inhibitor for specific enzymes or receptors, which is significant for its potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Ethyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate and Analogs

Key Observations:

Ester Group Variation: Ethyl esters (e.g., target compound) typically exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., mthis compound), impacting bioavailability . Natural analogs like ethyl 3-(methylthio)propanoate are volatile esters contributing to fruit aromas (e.g., pineapple pulp concentration: 91.21 µg·kg⁻¹ ), but their synthetic iodinated counterparts are non-volatile due to increased molecular weight.

Substituent Complexity : The addition of bulky groups (e.g., benzyl in ) reduces solubility but enhances target specificity in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate, and what challenges arise during purification?

- Methodological Answer : The synthesis of pyrazole-propanoate derivatives typically involves coupling iodopyrazole intermediates with ethyl propanoate precursors. For example, CDI (1,1'-carbonyldiimidazole) is often used to activate carboxylic acids for amide bond formation, as seen in dabigatran etexilate synthesis . Challenges include managing reactive intermediates (e.g., nitro or amino groups) and ensuring regioselectivity during pyrazole iodination. Purification may require silica gel chromatography or recrystallization, with purity confirmed via HPLC (>97%, as noted for related compounds) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, Acta Crystallographica reports detail bond lengths, angles, and torsional conformations in pyrazole derivatives, enabling validation of the iodopyrazole moiety and ester linkage . Complementary techniques include (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, pyrazole derivatives often require precautions against inhalation and skin contact. Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for organic vapors. Work under fume hoods, and avoid drainage contamination . For structurally similar compounds, IARC and ACGIH guidelines recommend treating iodinated aromatics as potential irritants .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

- Methodological Answer : Optimize reaction conditions using design-of-experiment (DoE) approaches. For example, in dabigatran synthesis, zinc reduction of nitro intermediates achieved higher yields by controlling pH and temperature . Kinetic studies (e.g., varying CDI stoichiometry or solvent polarity in DMAC/NMP) can minimize side reactions. Real-time monitoring via LC-MS or FTIR helps identify bottlenecks .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in peaks (e.g., overlapping pyrazole protons) can be addressed via 2D NMR (COSY, HSQC) or deuterated solvent shifts. For example, crystallography in resolved ambiguities in pyrazole substitution patterns . Computational tools (DFT simulations) can predict NMR/IR spectra for comparison with experimental data .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4-iodo group on pyrazole enables Suzuki-Miyaura or Ullmann couplings for functionalization. However, steric hindrance from the propanoate chain may reduce catalytic efficiency. Studies on similar iodopyrazoles suggest using Pd(PPh) with CsCO in THF at 80°C for aryl-aryl bond formation . Monitor reaction progress via TLC with UV visualization.

Q. What computational methods predict the compound’s bioavailability or protein-binding affinity?

- Methodological Answer : Use QSAR models or molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with biological targets. Parameters like logP (2.1–3.5 for related esters), TPSA (50–60 Ų), and hydrogen-bond donor/acceptor counts guide predictions . MD simulations (GROMACS) can further evaluate stability in binding pockets, as demonstrated for WDR5 inhibitors .

Contradiction Analysis and Mitigation

Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives?

- Methodological Answer : Variability in antibacterial or enzyme inhibition assays (e.g., vs. 16) may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (MIC vs. IC). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., iodine’s role in hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.